![molecular formula C20H22N6 B2847138 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline CAS No. 2415512-03-5](/img/structure/B2847138.png)
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline, also known as CP-154,526, is a chemical compound that belongs to the class of quinoxaline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline acts as a competitive antagonist of the CRF1 receptor, which is widely distributed in the brain and plays a crucial role in stress-related behaviors and disorders. By blocking the binding of CRF1 to its endogenous ligands, this compound inhibits the downstream signaling pathways that mediate the anxiogenic effects of CRF1 activation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, particularly in the context of stress-related behaviors and disorders. It has been shown to block the anxiogenic effects of CRF1 activation in animal models, suggesting its potential as a therapeutic agent for anxiety disorders. This compound has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the stress response.
実験室実験の利点と制限
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline has several advantages for lab experiments, including its high selectivity for the CRF1 receptor and its ability to block the anxiogenic effects of CRF1 activation in animal models. However, it also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline, including its potential applications in the treatment of anxiety disorders and other stress-related disorders. Further studies are needed to elucidate the mechanisms underlying its effects on the HPA axis and other stress-related pathways. Additionally, the development of more potent and selective CRF1 antagonists may provide new insights into the role of the CRF1 receptor in stress-related behaviors and disorders.
合成法
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline can be synthesized using various methods, including the reaction of 2-chloro-3-methylquinoxaline with 4-(4-aminopiperazin-1-yl)-5H-cyclopenta[d]pyrimidine in the presence of a base. The reaction yields this compound as a white solid with a melting point of 236-238°C.
科学的研究の応用
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It is a highly selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which plays a crucial role in stress-related behaviors and disorders. This compound has been shown to block the anxiogenic effects of CRF1 activation in animal models, suggesting its potential as a therapeutic agent for anxiety disorders.
特性
IUPAC Name |
2-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-14-19(24-18-7-3-2-6-17(18)23-14)25-9-11-26(12-10-25)20-15-5-4-8-16(15)21-13-22-20/h2-3,6-7,13H,4-5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYQTBFYBUKTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=NC5=C4CCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid](/img/structure/B2847057.png)
![3-(4-Methylbenzyl)-8-(m-tolylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2847058.png)
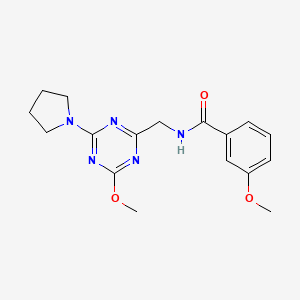
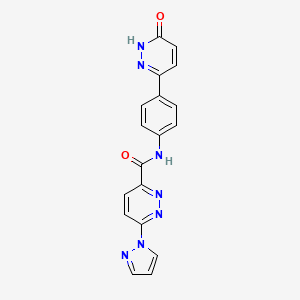
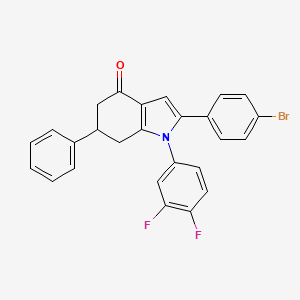
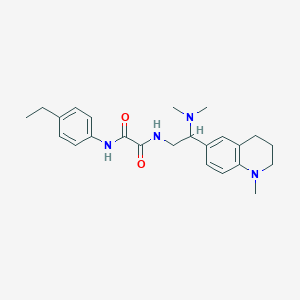


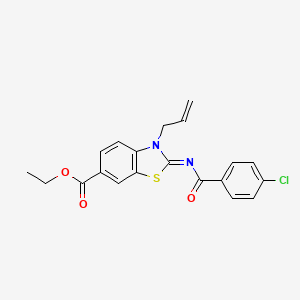
![5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2847074.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2847076.png)
![1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2847077.png)
